molecular formula C18H24N2O4S2 B2392031 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034514-28-6

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2392031
CAS RN: 2034514-28-6
M. Wt: 396.52
InChI Key: FVBSSHNQUFHZGF-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . Furan compounds are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Scientific Research Applications

Enzyme Inhibitory and Computational Studies

Research has focused on the synthesis of sulfonamide derivatives for potential therapeutic applications, including enzyme inhibition mechanisms relevant to diseases such as Alzheimer's. For instance, a study by Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds exhibited inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease, suggesting their potential as therapeutic agents (Abbasi et al., 2018).

Photodynamic Therapy Applications

Another study by Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds showed high singlet oxygen quantum yield, making them promising candidates for cancer treatment via Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Fluorophore Development for Zinc Detection

Kimber et al. (2003) focused on synthesizing analogues of Zinquin ester, a specific fluorophore for zinc detection, highlighting the importance of sulfonamide derivatives in developing fluorescent probes for metal ion detection (Kimber et al., 2003).

Gold-Catalyzed Synthesis

Wang et al. (2014) reported on the gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides. This novel synthesis method demonstrates the potential of using gold catalysis for developing complex organic molecules, enriching the chemistry of sulfonamides (Wang et al., 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-11-16(23-2)3-4-18(14)26(21,22)19-12-17(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,17,19H,6-7,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSSHNQUFHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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